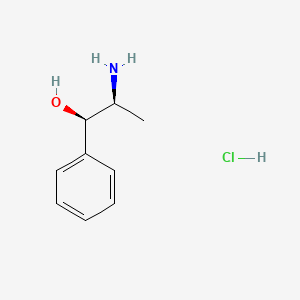
Obestat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Obestat is a hormone produced in specialized epithelial cells of the stomach and small intestine of several animals including humans . It was originally identified as an anorectic peptide, but its effect on food intake remains controversial . Obestat is also an orally administered agent for the treatment of obesity .
Synthesis Analysis
Obestat is encoded by the same gene that encodes ghrelin, a peptide hormone . The mRNA produced from the GHRL gene has four exons. Five products of similar structure and function arise: the first is the 117-amino acid preproghrelin. It is cleaved to produce proghrelin which is cleaved to produce a 28-amino acid ghrelin (unacylated) and C-ghrelin (acylated). Obestat is presumed to be cleaved from C-ghrelin .Molecular Structure Analysis
The obestatin structure was determined by NMR. The length of the polypeptide was found to be 24 residues with a secondary structure 29% helical. Specifically, 2 helices and 7 residues are formed .Safety and Hazards
Obestat-10 Capsule is an anorexiant used for the treatment of obesity . Patients are advised to follow a proper diet and exercise along with this medicine to control weight . Regular monitoring of liver and kidney function tests is necessary while receiving this medicine . Side effects can include back pain, dizziness, constipation, increased heartbeat, anxiety, gastritis, abdominal pain, migraine, vomiting, increased cough, acne, and urinary retention .
properties
CAS RN |
3198-15-0 |
|---|---|
Product Name |
Obestat |
Molecular Formula |
C9H13NO.ClH C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
(1R,2S)-2-amino-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m0./s1 |
InChI Key |
DYWNLSQWJMTVGJ-KUSKTZOESA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N.Cl |
SMILES |
CC(C(C1=CC=CC=C1)O)N.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N.Cl |
melting_point |
381 to 385 °F (NTP, 1992) |
physical_description |
Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992) |
solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B8677814.png)
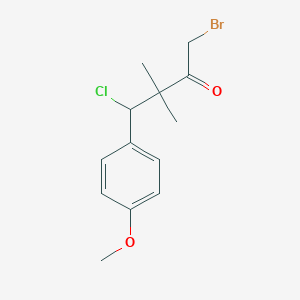
![2,3-dichloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B8677834.png)
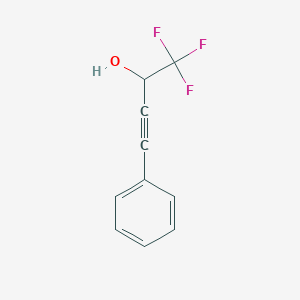
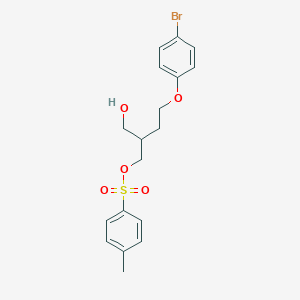

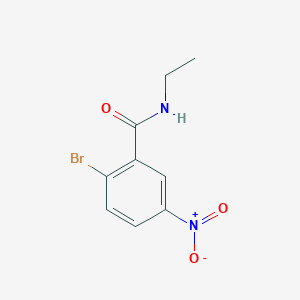
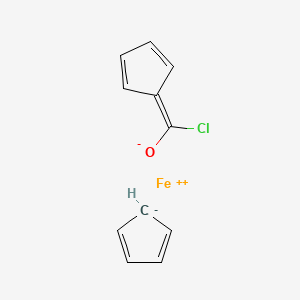
![5-Chloro-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B8677867.png)
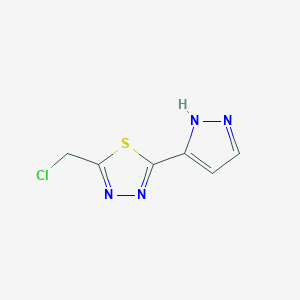
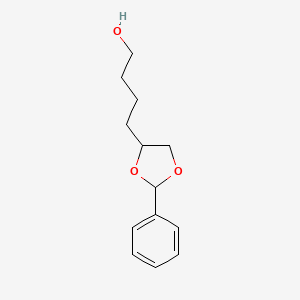

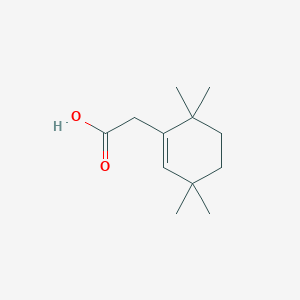
![[2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol](/img/structure/B8677911.png)